Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Overview
Description
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of tetrahydroisoquinoline, a structure that is significant in medicinal chemistry due to its presence in various natural products and therapeutic agents .
Mechanism of Action
Target of Action
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is an important structural motif of various natural products and therapeutic lead compounds . It has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .
Mode of Action
It is known that the compound can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
It is known that the compound is involved in various multicomponent reactions for the c (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
It is known that the compound is a key fragment of a diverse range of alkaloids and bioactive molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of gene expression related to metabolism and inflammation . Additionally, this compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways.
Cellular Effects
This compound affects different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of PPARs, which play a role in lipid metabolism and glucose homeostasis . This modulation can lead to changes in gene expression and metabolic flux, impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to PPARs, leading to their activation or inhibition . This binding can result in changes in gene expression, influencing various metabolic and inflammatory pathways. Additionally, the compound may interact with other enzymes and proteins, further affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways and inflammation. At higher doses, toxic or adverse effects may be observed . Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate lipid and glucose metabolism . These interactions can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis. The compound’s role in these pathways highlights its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Understanding these interactions can provide insights into its localization and accumulation within different tissues, influencing its overall efficacy.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline ring system, which is then esterified to produce the ethyl ester derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize multicomponent reactions (MCRs) due to their efficiency and high yield. These methods improve atom economy and selectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve alkyl halides under basic conditions .
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the ethyl ester and hydrochloride functionalities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an ethyl ester.
Uniqueness
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical properties and reactivity. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLWWGAFDIKVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424950 | |
Record name | ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57980-74-2 | |
Record name | ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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